molecular formula C13H14N2O2S B2659549 Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate CAS No. 126534-13-2

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate

Cat. No. B2659549
M. Wt: 262.33
InChI Key: JLSAVNDMVKWSPJ-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylamino)acetate is an important chemical, pesticide, and pharmaceutical intermediate with a wide range of applications in the synthesis of chemical products . It has a molecular weight of 193.25 and its formula is C11H15NO2 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(benzylamino)acetate consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate are not available, Ethyl 2-(benzylamino)acetate is known to be used in various chemical reactions due to its high reactivity .


Physical And Chemical Properties Analysis

Ethyl 2-(benzylamino)acetate is a liquid that appears colorless to light yellow . It has a high solubility in DMSO . The compound has a molecular weight of 193.25 and its formula is C11H15NO2 .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate derivatives have been synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. The synthesis of such compounds often involves cyclization reactions, characterizations by spectroscopic methods (FTIR, NMR), and crystallographic analysis to determine their structure. For instance, a study detailed the synthesis, spectroscopic characterization, and crystallographic behavior of a closely related compound, using density functional theory (DFT) for further theoretical insight into its structure and properties (Haroon et al., 2018).

Potential in Drug Development

Research has shown that certain derivatives exhibit significant biological activities, including anticancer properties. For example, derivatives have been synthesized and evaluated for in vitro and in vivo activities, showing promising results as apoptosis-inducing agents for breast cancer (Gad et al., 2020).

Enzymatic Kinetic Resolution

The compound has been used as an intermediate in the enzymatic kinetic resolution of related compounds, which is crucial for producing enantiomerically pure substances important in drug synthesis. A study demonstrated the lipase-catalyzed transesterification reaction's efficiency in achieving high enantiomeric excess and yield, highlighting the compound's role in synthesizing chiral drugs (Kasture et al., 2005).

Nonlinear Optical Properties

Thiazole derivatives, including Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate, have been investigated for their nonlinear optical (NLO) properties, which are essential for optoelectronic applications. Research combining experimental and computational analyses has revealed these compounds' potential as NLO materials, contributing to the development of new optoelectronic devices (Haroon et al., 2020).

Safety And Hazards

While specific safety and hazard information for Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate is not available, similar compounds suggest that precautions should be taken to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Ethyl 2-(benzylamino)acetate is an important chemical, pesticide, and pharmaceutical intermediate with a wide range of applications in the synthesis of chemical products . Its future directions could involve further exploration of its potential applications in various fields of research and industry.

properties

IUPAC Name

ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-17-12(16)11-9-18-13(15-11)14-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSAVNDMVKWSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate

Synthesis routes and methods

Procedure details

The reaction described in Preparation 42 was repeated, but using 5.02 g of benzylthiourea, 5.87 g of ethyl bromopyruvate and 50 ml of ethanol, giving the title compound as pale yellow needles.
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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